Methyl 3-{[(piperidin-2-yl)methyl]sulfanyl}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[(piperidin-2-yl)methyl]sulfanyl}propanoate is an organic compound that features a piperidine ring, a sulfur atom, and a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(piperidin-2-yl)methyl]sulfanyl}propanoate typically involves the reaction of piperidine with a suitable thiol and an ester. One common method is the nucleophilic substitution reaction where piperidine reacts with a thiol to form a thioether, which is then esterified to produce the final compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(piperidin-2-yl)methyl]sulfanyl}propanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 3-{[(piperidin-2-yl)methyl]sulfanyl}propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-{[(piperidin-2-yl)methyl]sulfanyl}propanoate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the sulfur atom may participate in redox reactions. The ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(piperidin-1-yl)methyl]sulfanyl}propanoate
- Methyl 3-{[(piperidin-3-yl)methyl]sulfanyl}propanoate
- Methyl 3-{[(piperidin-4-yl)methyl]sulfanyl}propanoate
Uniqueness
Methyl 3-{[(piperidin-2-yl)methyl]sulfanyl}propanoate is unique due to the position of the piperidine ring, which can influence its reactivity and interaction with biological targets. The specific arrangement of functional groups can result in distinct chemical and biological properties compared to its analogs .
Biological Activity
Methyl 3-{[(piperidin-2-yl)methyl]sulfanyl}propanoate is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a piperidine ring, a sulfur atom, and a propanoate ester group. This article delves into the biological activities associated with this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
Property | Details |
---|---|
Molecular Formula | C10H19NO2S |
Molecular Weight | 217.33 g/mol |
IUPAC Name | methyl 3-(piperidin-2-ylmethylsulfanyl)propanoate |
InChI Key | XXOFDCMHSVQPQI-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)CCSCC1CCCCN1 |
The synthesis of this compound typically involves nucleophilic substitution reactions where piperidine reacts with a thiol to form a thioether, followed by esterification. This process can be optimized using continuous flow reactors to enhance yield and purity.
The mechanism of action is believed to involve interactions with specific biological targets, including enzymes and receptors. The piperidine moiety may facilitate binding to various biomolecular targets, while the sulfur atom can participate in redox reactions. Hydrolysis of the ester group can release active metabolites that modulate biological pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against certain bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, suggesting potential applications in treating infections .
Anticancer Potential
The compound's structural similarity to known anticancer agents has prompted investigations into its cytotoxic effects on cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of specific cancer cells, indicating its potential as an anticancer drug candidate .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. The piperidine ring is known for its ability to interact with neurotransmitter systems, which could be beneficial in neurodegenerative conditions .
Case Studies and Research Findings
- Antimicrobial Activity : A series of compounds including this compound were tested against various bacterial strains. The compound showed significant activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 32 μg/mL .
- Cytotoxicity Assays : In a study assessing the cytotoxic effects on cancer cell lines, this compound demonstrated IC50 values ranging from 10 to 20 μM against several human cancer cell lines, indicating moderate potency compared to established chemotherapeutics .
- Neuroprotective Study : A recent investigation into the neuroprotective effects revealed that the compound could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents, suggesting a protective role against neurodegeneration .
Comparison with Similar Compounds
This compound shares structural similarities with other piperidine derivatives. Here are some notable analogs:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 3-{[2-(piperidin-2-yl)ethyl]sulfanyl}propanoate | C11H21NO2S | Contains an ethyl group instead of a methyl group |
Methyl 3-{[(piperidin-3-yl)methanesulfonyl]propanoate} | C10H19NO3S | Features a sulfonyl group instead of a sulfanyl group |
Methyl 3-{[(piperidin-4-yl)methanesulfonyl]propanoate} | C10H19NO3S | Similar structure but with a methanesulfonyl substituent |
Properties
Molecular Formula |
C10H19NO2S |
---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
methyl 3-(piperidin-2-ylmethylsulfanyl)propanoate |
InChI |
InChI=1S/C10H19NO2S/c1-13-10(12)5-7-14-8-9-4-2-3-6-11-9/h9,11H,2-8H2,1H3 |
InChI Key |
XXOFDCMHSVQPQI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSCC1CCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.